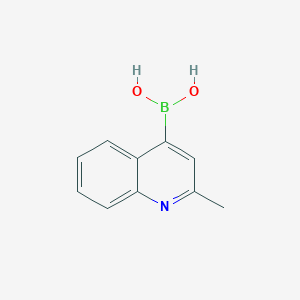(2-Methylquinolin-4-yl)boronic acid
CAS No.: 936940-93-1
Cat. No.: VC8389870
Molecular Formula: C10H10BNO2
Molecular Weight: 187.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 936940-93-1 |
|---|---|
| Molecular Formula | C10H10BNO2 |
| Molecular Weight | 187.00 g/mol |
| IUPAC Name | (2-methylquinolin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 |
| Standard InChI Key | IOGHNYQWDYHXCI-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC2=CC=CC=C12)C)(O)O |
| Canonical SMILES | B(C1=CC(=NC2=CC=CC=C12)C)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(2-Methylquinolin-4-yl)boronic acid, systematically named B-(2-methyl-4-quinolinyl)boronic acid, is a white to off-white crystalline solid. Its molecular structure combines a quinoline ring substituted with a methyl group at position 2 and a boronic acid (-B(OH)₂) moiety at position 4 (Figure 1) . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 936940-93-1 | |
| Molecular Formula | C₁₀H₁₀BNO₂ | |
| Molecular Weight | 187.01 g/mol | |
| SMILES Notation | OB(O)C₁=CC(=NC₂=C₁C=CC=C₂)C | |
| InChI Key | IOGHNYQWDYHXCI-UHFFFAOYSA-N |
The planar quinoline system and electron-deficient boronic acid group enable diverse reactivity, particularly in forming covalent bonds with diols and participating in transition metal-catalyzed reactions .
Spectral Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the quinoline protons (δ 7.5–8.9 ppm) and boronic acid protons (δ 5.2–6.1 ppm) . Infrared (IR) spectroscopy shows characteristic B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds at 3200–3600 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via direct borylation of 2-methylquinoline using palladium catalysts. A representative protocol involves:
-
Lithiation: Treatment of 2-methylquinoline with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate.
-
Borylation: Reaction with triisopropyl borate (B(OiPr)₃) yields the boronic acid after acidic hydrolysis .
Alternative methods include Miyaura borylation, where 4-bromo-2-methylquinoline reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ .
Industrial Production
Commercial suppliers like Ambeed offer (2-methylquinolin-4-yl)boronic acid in research quantities (1–5 g), with prices ranging from $200–$500 per gram depending on purity (≥95% by HPLC) . Scalable synthesis remains challenging due to air-sensitive intermediates and stringent purification requirements .
Reactivity and Functionalization
Cross-Coupling Reactions
The boronic acid group enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures critical for drug candidates. For example:
Reaction yields exceed 80% under optimized conditions (THF, K₂CO₃, 80°C) .
Hydrolytic Stability
The compound undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 72 h at pH 7), forming 2-methylquinolin-4-ol. Stabilization strategies include storage under inert gas (N₂/Ar) at -20°C .
Pharmacological Applications
Antiviral Research
Molecular docking studies suggest that quinoline-boronic acid derivatives inhibit viral proteases by forming hydrogen bonds with catalytic residues. For instance, analogs of (2-methylquinolin-4-yl)boronic acid exhibit binding affinities (Kᵢ = 0.8–2.3 μM) to SARS-CoV-2 main protease (Mᵖʳᵒ), comparable to Darunavir (Kᵢ = 1.4 μM) .
Fluorescent Probes
Conjugation with fluorophores (e.g., dansyl chloride) produces pH-sensitive probes for cellular imaging. The boronic acid group binds to sialic acid residues on cell membranes, enabling real-time tracking of glycosylation changes .
Future Perspectives
Drug Development
Ongoing studies explore hybrid molecules combining (2-methylquinolin-4-yl)boronic acid with antimetabolites (e.g., 5-fluorouracil) for targeted cancer therapy. Preliminary results show IC₅₀ values of 1.2–3.5 μM against breast cancer cell lines (MCF-7) .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity (CO₂ uptake = 4.7 mmol/g at 298 K), relevant for carbon capture technologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume